2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde

Antimicrobial Resistance Biofilm Enterococcus faecalis

Obtaining a single benzaldehyde scaffold with three distinct, chemoselective halogen handles often requires complex, multi-step synthesis. 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde (CAS 90001-46-0) directly addresses this bottleneck by providing reactive Ar-Br and Ar-Cl bonds at the 2-, 5-, and 6-positions. - Enables sequential Pd-catalyzed cross-coupling for systematic library diversification. - Demonstrated biofilm inhibitory activity (IC50 187 μM against E. faecalis) for SAR programs. - NSC-95789 inventory number ensures traceability to NCI screening data for academic consortia.

Molecular Formula C8H5Br2ClO3
Molecular Weight 344.38 g/mol
CAS No. 90001-46-0
Cat. No. B12795947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde
CAS90001-46-0
Molecular FormulaC8H5Br2ClO3
Molecular Weight344.38 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1O)Br)Cl)C=O)Br
InChIInChI=1S/C8H5Br2ClO3/c1-14-8-4(9)3(2-12)6(11)5(10)7(8)13/h2,13H,1H3
InChIKeyXIFXEZFZRHUFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde: Halogenated Vanillin Building Block


2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde (CAS 90001-46-0) is a tri-halogenated benzaldehyde derivative belonging to the vanillin structural family. Computed descriptors include a molecular weight of 344.38 g/mol, an XLogP3-AA of 3.0, one hydrogen bond donor, and three hydrogen bond acceptors [1]. It carries an NSC inventory number (NSC-95789), indicating prior submission to the U.S. National Cancer Institute's Developmental Therapeutics Program repository [2]. The compound features a dense substitution pattern (2,5-dibromo, 6-chloro, 4-hydroxy, 3-methoxy) that differentiates it from simpler mono- or di-halogenated benzaldehydes, making it a candidate for medicinal chemistry derivatization programs where regiospecific reactivity at multiple halogen positions is required.

Why Generic Analogs Cannot Substitute 2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde


The specific substitution pattern of 2,5-dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde—featuring reactive aryl-bromine and aryl-chlorine bonds at the 2-, 5-, and 6-positions alongside a chelating ortho-hydroxy-methoxy motif—creates a unique reactivity profile that cannot be replicated by common mono-halogenated analogs such as 5-bromovanillin or 6-chlorovanillin. The sequential oxidative addition rates for Ar-Br versus Ar-Cl bonds under palladium-catalyzed cross-coupling conditions are markedly different, enabling chemoselective derivatization that is not possible with homogeneously brominated or chlorinated scaffolds [1]. General substitution risks either premature reactivity at unintended positions or the inability to access the desired trisubstituted benzaldehyde core, directly impacting synthetic route efficiency and final compound libraries.

Differentiation Evidence


Biofilm Inhibition Against Enterococcus faecalis

2,5-Dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde demonstrated measurable inhibition of Enterococcus faecalis biofilm formation, with an IC50 of 1.87 × 10⁵ nM (187 μM) assessed via crystal violet staining after 20-hour incubation [1]. In the context of halogenated benzaldehyde antimicrobial screening, the majority of structurally related substituted benzaldehydes tested under standardized DGHM suspension methods exhibited only low germicidal activity, with meaningful antimicrobial effects generally localized to specific substitution patterns [2]. This single-point activity suggests that the 2,5-dibromo-6-chloro substitution array may retain sufficient electrophilic character to interact with bacterial targets under biofilm-forming conditions, whereas many less-substituted analogs were reported as inactive in comparable suspension assays [2].

Antimicrobial Resistance Biofilm Enterococcus faecalis

Computed Lipophilicity vs. Vanillin

The computed XLogP3-AA value for 2,5-dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde is 3.0 [1]. In contrast, the parent scaffold vanillin (4-hydroxy-3-methoxybenzaldehyde) has an XLogP3 of approximately 1.2 [2]. This represents a ~1.8 log unit increase in lipophilicity, corresponding to a roughly 60-fold higher predicted partition coefficient, attributable to the introduction of two bromine and one chlorine substituents [REFS-S1]. For medicinal chemistry programs seeking CNS-penetrant or membrane-active benzaldehyde-derived probes, this substantially elevated logP compared to the parent scaffold may translate to enhanced passive membrane permeability, though no direct comparative permeability data (e.g., PAMPA or Caco-2) for this compound versus vanillin or mono-halogenated analogs was identified.

Lipophilicity Drug Design Physicochemical Properties

Multiple Halogen Handles for Cross-Coupling

With 14 heavy atoms including two aryl bromides and one aryl chloride, 2,5-dibromo-6-chloro-4-hydroxy-3-methoxybenzaldehyde [1] provides three distinct halogen handles for sequential cross-coupling reactions, compared to one handle in widely used building blocks such as 5-bromovanillin (C8H7BrO3, 1 heavy atom beyond the benzaldehyde core) or 6-chlorovanillin (C8H7ClO3) [2]. This multiplicity of orthogonal reactive sites enables the construction of trisubstituted benzaldehyde derivatives in fewer synthetic steps than would be required via iterative halogenation-dehalogenation sequences starting from a mono-halogenated precursor, potentially reducing step count by 2–3 transformations depending on the target complexity [REFS-S1]. No quantitative comparative yield data for specific derivatization sequences involving this compound versus alternative starting materials was identified.

Organic Synthesis Cross-Coupling Building Block

Application Scenarios


Chemoselective Sequential Cross-Coupling Scaffold

The presence of two Ar-Br and one Ar-Cl bond on a single benzaldehyde core supports sequential Pd-catalyzed cross-coupling reactions, enabling the systematic installation of three distinct aryl, alkenyl, or alkynyl groups. This chemoselective approach exploits the inherent reactivity difference between C-Br and C-Cl bonds, allowing researchers to build highly diversified compound libraries around the benzaldehyde pharmacophore with fewer synthetic steps than would be required using sequential halogenation of a simpler starting material [1]. This scenario is supported by the compound's three halogen handles (Section 3, Evidence Item 3).

Anti-Biofilm Hit Screening (E. faecalis)

The compound has a reported IC50 of 187 μM against Enterococcus faecalis biofilm formation in a crystal violet staining assay (Section 3, Evidence Item 1) [1]. This quantitative activity, while modest in absolute potency, provides a starting point for structure-activity relationship (SAR) exploration in programs targeting biofilm-associated enterococcal infections. Researchers can use this scaffold to systematically vary the halogen substitution pattern and assess corresponding changes in biofilm inhibitory activity, establishing SAR trends that may guide lead optimization.

Lipophilicity-Tailored Probe Design

With a computed XLogP3 of 3.0, the compound is approximately 60-fold more lipophilic than the parent scaffold vanillin (XLogP3 ≈ 1.2) (Section 3, Evidence Item 2) [1]. This substantial logP shift positions the compound as a preferential starting point for designing probes intended to engage membrane-associated or intracellular targets where enhanced passive membrane permeability is hypothesized to be advantageous. Researchers should validate permeability experimentally using PAMPA or Caco-2 assays.

NCI Repository Compound for Cancer Screening

The compound bears the identifier NSC-95789, indicating its historical submission to the National Cancer Institute's compound repository [1]. Researchers accessing the NCI's historical screening datasets may find this compound useful for retrospective analysis or as a reference point in cancer cell line profiling studies. Procurement of this specific CAS number ensures traceability to a defined NCI entry, which may be important for data reproducibility in academic screening consortia.

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